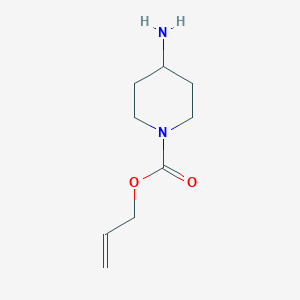

4-Amino-1-N-alloc-piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-N-alloc-piperidine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Amino-1-N-alloc-piperidine (CAS No. 358969-71-8) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features an amino group and an alloc group (allyloxycarbonyl), which may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N2O. Its structure consists of a six-membered piperidine ring with an amino substituent at the 4-position and an alloc group at the nitrogen atom.

The biological activity of this compound is thought to arise from its ability to interact with various enzymes, receptors, and cellular pathways. While specific targets remain to be fully elucidated, piperidine derivatives are known to modulate several biochemical pathways, including those involved in cell signaling and metabolism.

Potential Targets

- Enzymatic Inhibition : Piperidine derivatives often act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that piperidine derivatives can exhibit antimicrobial properties. A study found that related compounds showed significant inhibitory effects against various strains of bacteria, suggesting that this compound may possess similar activities.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (e.g., INH) | 0.125 | Standard for comparison |

Anticancer Properties

Preliminary investigations into the anticancer potential of piperidine derivatives have shown promise. For instance, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in xenograft models.

Case Study : A derivative demonstrated significant tumor growth inhibition in nude mice models, indicating potential for further development as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available piperidine precursors. The alloc group can be introduced through standard coupling reactions involving allylic alcohols.

Synthetic Route Overview

- Starting Materials : Piperidine, allyl chloroformate.

- Reaction Conditions : Standard conditions for nucleophilic substitution reactions.

- Characterization Techniques : NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.

In Vivo Studies

Recent studies have focused on the pharmacokinetics and bioavailability of piperidine derivatives. Although initial findings suggest that modifications to the piperidine structure can enhance selectivity and potency against specific targets, challenges such as rapid metabolism and low oral bioavailability have been noted.

Selectivity Profiles

The selectivity of this compound for various kinases has been evaluated through comparative studies with other piperidine derivatives. For instance, compounds have shown varying degrees of selectivity for protein kinase B (PKB) over protein kinase A (PKA), which is critical for therapeutic applications targeting cancer pathways.

科学研究应用

Synthesis Techniques

The synthesis of 4-Amino-1-N-alloc-piperidine typically involves the following methods:

- Direct Amination : Utilizing piperidine derivatives and amines under specific conditions to introduce the amino group.

- Protective Group Strategies : Employing protecting groups like alloc to facilitate selective reactions without affecting other functional groups.

Pharmaceutical Applications

This compound is primarily used in the development of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Key Therapeutic Areas

- Cancer Therapy : Compounds derived from this compound have been investigated for their efficacy against various cancers. For instance, bromodomain inhibitors synthesized using this compound have shown promise in targeting cancer cell growth .

- Neurological Disorders : Research indicates potential applications in treating neurological disorders through the modulation of neurotransmitter systems.

Data Table: Summary of Applications

| Application Area | Description | Notable Compounds/Studies |

|---|---|---|

| Cancer Therapy | Development of bromodomain inhibitors | Inhibitors targeting specific cancer pathways |

| Neurological Disorders | Potential modulation of neurotransmitter systems | Ongoing studies on efficacy |

| Chemical Biology | Synthesis of complex organic molecules | Used as a building block in various synthetic routes |

| Material Science | Development of new materials with unique properties | Polymers and composites incorporating piperidine |

Case Study 1: Bromodomain Inhibitors

A recent study highlighted the synthesis of bromodomain inhibitors utilizing this compound as a key intermediate. These inhibitors demonstrated significant anti-tumor activity in vitro, leading to further exploration in clinical settings .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic pathways for N-substituted piperidines has shown that using this compound can enhance yield and purity in microwave-assisted solid-phase synthesis . This method not only improves efficiency but also reduces reaction times significantly.

属性

IUPAC Name |

prop-2-enyl 4-aminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLGRJGBMKOQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373335 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358969-71-8 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。